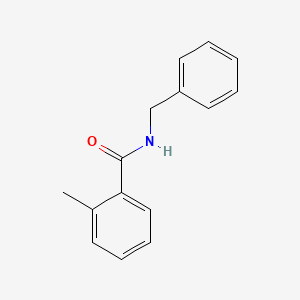

N-benzyl-2-methylbenzamide

説明

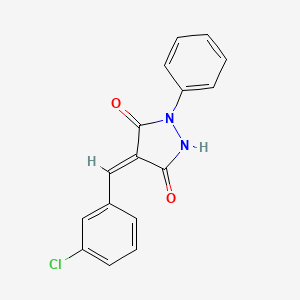

N-benzyl-2-methylbenzamide is a chemical compound with the linear formula C15H15NO . It has a molecular weight of 225.293 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of N-benzyl-2-methylbenzamide and similar compounds has been reported in the literature . For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another study reported the synthesis of benzamide derivatives through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Molecular Structure Analysis

The molecular structure of N-benzyl-2-methylbenzamide is characterized by a linear formula C15H15NO . The molecular weight of this compound is 225.293 . More detailed structural analysis can be obtained using tools like MolView and NIST Chemistry WebBook .

Chemical Reactions Analysis

The chemical reactions involving N-benzyl-2-methylbenzamide have been studied . For example, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another study reported the synthesis of benzamide derivatives through direct condensation of benzoic acids and amines under ultrasonic irradiation .

科学的研究の応用

Pharmaceutical Industry

N-methylbenzamide, a compound closely related to N-benzyl-2-methylbenzamide, serves as a pivotal intermediate in the synthesis of a wide range of drugs and active pharmaceutical ingredients (APIs). Its chemical structure enables it to undergo various chemical reactions, making it a versatile precursor in the manufacture of analgesics, antipyretics, and anti-inflammatory drugs .

Organic Chemistry

Beyond its pharmaceutical applications, N-methylbenzamide is also utilized in organic chemistry as a reagent and catalyst for a variety of synthetic processes. Its unique chemical properties facilitate the synthesis of complex organic molecules through condensation reactions, acylation, and as a component in the preparation of amides and esters .

Synthetic Processes

N-methylbenzamide’s effectiveness as a catalyst in these reactions often results in higher yields and more efficient synthesis processes, making it a valuable asset in organic chemistry laboratories and industrial production .

Neurological Disorders

Based on the unique localization of PDE10A modulators, research has focused extensively on using PDE10A modulators as a novel therapeutic approach for dysfunction in the basal ganglia circuit including Parkinson’s disease, Huntington’s disease, schizophrenia, addiction and obsessive compulsive disorder .

Chemical Synthesis

N-methylbenzamide is used in the synthesis of complex organic molecules. Two synthesis routes have been described in the literature . The first route involves the combination of Ni (OAc)2·4H2O, phosphite, aryl bromide with NaOMe in a small roundbottom flask . The second route involves the treatment of a 0 °C solution of diisopropylamine in tetrahydrofuran with nBuLi .

Industrial Applications

The versatility and utility of N-methylbenzamide across multiple fields highlight its importance in scientific research and industrial applications. Its role in pharmaceutical synthesis contributes to the development of new and effective medications, while its applications in organic synthesis enhance the efficiency and outcomes of chemical processes .

Safety and Hazards

作用機序

Target of Action

Benzamides, in general, are known to interact with various enzymes and receptors in the body .

Mode of Action

Benzamides are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Benzamides are known to participate in various biochemical reactions, including those at the benzylic position .

Pharmacokinetics

Pharmacokinetic and pharmacodynamic (pk-pd) modeling is a common approach to understanding the in vivo behavior of complex molecules like n-benzyl-2-methylbenzamide .

Result of Action

Benzamides have been found to have various pharmacological properties, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-benzyl-2-methylbenzamide. For instance, the synthesis of benzimidazole derivatives, which are structurally similar to N-benzyl-2-methylbenzamide, has been classified as an excellent synthesis considering environmental and economic factors based on different “green metrics” (atom economy, reaction mass efficiency, materials recovery factor, stoichiometric factor, E-factor) .

特性

IUPAC Name |

N-benzyl-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-12-7-5-6-10-14(12)15(17)16-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDLPGKVRZFDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70969655 | |

| Record name | N-Benzyl-2-methylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-methylbenzamide | |

CAS RN |

5448-38-4 | |

| Record name | NSC17941 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2-methylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5158757.png)

![4,4'-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5158791.png)

![N-(3-hydroxy-2,2-dimethylpropyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5158798.png)

![1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B5158804.png)

![{4-[(3-iodobenzoyl)amino]phenyl}acetic acid](/img/structure/B5158809.png)

![1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B5158815.png)

![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5158831.png)

![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5158854.png)

![2-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5158860.png)

![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(5-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5158874.png)